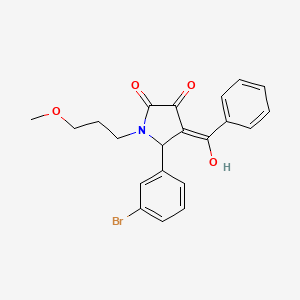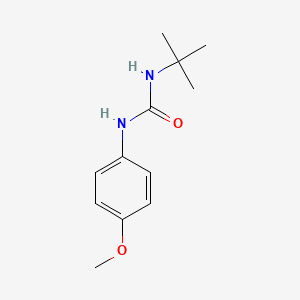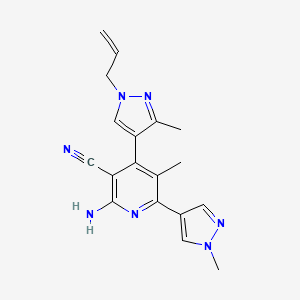![molecular formula C23H26N6O2 B5293685 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of several enzymes such as topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This compound also activates the caspase cascade, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to possess anti-microbial activity against various pathogens such as Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel therapeutics. This compound has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties, which can be useful in the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide. One of the areas of focus is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and infections.
Méthodes De Synthèse
The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 4-(4-isobutyryl-1-piperazinyl)aniline with 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to obtain the final product, this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques such as column chromatography.
Applications De Recherche Scientifique
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-tumor activity. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential anti-microbial activity against various pathogens.
Propriétés
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17(2)23(31)28-12-10-27(11-13-28)20-8-6-19(7-9-20)26-22(30)18-4-3-5-21(14-18)29-15-24-25-16-29/h3-9,14-17H,10-13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEADPHPBXSLBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)

![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-2-phenylpiperazine](/img/structure/B5293670.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
